Melting Point and Intermolecular Hydrogen Bonding
3-Amino-2-methylbenzamide exhibits the highest melting point among the four C₈H₁₀N₂O regioisomers, measured at 173–175 °C [1]. This represents a 44 °C increase over 3-amino-4-methylbenzamide (129–131 °C), a 19 °C increase over 2-amino-3-methylbenzamide (145–147 °C), and a 17 °C increase over 4-amino-2-methylbenzamide (154–156 °C) [2]. The elevated melting point is consistent with a stronger intermolecular hydrogen-bond network formed by the 3-amino-2-methyl substitution geometry, where the ortho-methyl group restricts rotation of the amide group, pre-organizing the molecule for more efficient crystal packing [3].
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 173–175 °C |
| Comparator Or Baseline | 3-Amino-4-methylbenzamide: 129–131 °C; 2-Amino-3-methylbenzamide: 145–147 °C; 4-Amino-2-methylbenzamide: 154–156 °C |
| Quantified Difference | ΔT = +44 °C (vs. 3-NH₂-4-Me), +28 °C (vs. 2-NH₂-3-Me), +19 °C (vs. 4-NH₂-2-Me) |
| Conditions | Reported literature values; experimental capillary melting point determination |
Why This Matters
Higher melting point indicates stronger crystal lattice energy, which directly impacts solubility, dissolution rate, and ease of purification by recrystallization—parameters that determine process-scale feasibility and formulation behavior.
- [1] Chembase. 3-Amino-2-methylbenzamide: melting point 173–175 °C. http://www.chembase.cn/substance-540881.html View Source
- [2] Chembase. Comparative data: 2-Amino-3-methylbenzamide (mp 145-147°C); 4-Amino-2-methylbenzamide (mp 154-156°C); 3-Amino-4-methylbenzamide (mp 129-131°C). http://www.chembase.cn View Source
- [3] S. W. Yang et al. Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Journal of Chemical Research, 2006, 420–424. View Source
